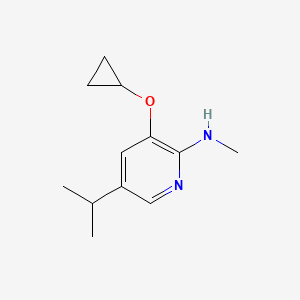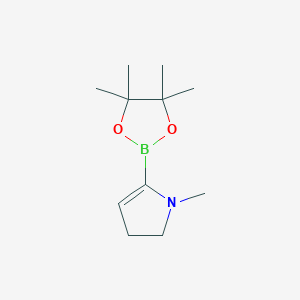
2-Cyclopropoxy-4-(dimethylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-(dimethylamino)benzamide can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its rapid, mild, and eco-friendly process.
Industrial Production Methods
In industrial settings, the synthesis of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
化学反応の分析
Types of Reactions
2-Cyclopropoxy-4-(dimethylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
2-Cyclopropoxy-4-(dimethylamino)benzamide has several scientific research applications:
作用機序
The mechanism of action of 2-Cyclopropoxy-4-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . This inhibition reduces the production of prostaglandins, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Another benzamide derivative with potential biological activities.
Uniqueness
2-Cyclopropoxy-4-(dimethylamino)benzamide is unique due to its specific structural features, such as the cyclopropoxy and dimethylamino groups, which may confer distinct chemical and biological properties compared to other benzamide derivatives.
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
2-cyclopropyloxy-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C12H16N2O2/c1-14(2)8-3-6-10(12(13)15)11(7-8)16-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3,(H2,13,15) |
InChIキー |
JTXFSJDEASLUHA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)N)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14837276.png)


